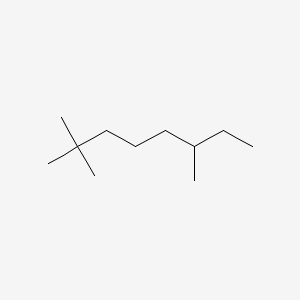
2,2,6-Trimethyloctane
Descripción general
Descripción
2,2,6-Trimethyloctane is a branched-chain alkane with the molecular formula C11H24. It is a colorless liquid with a faint odor and is commonly used as a solvent in various industries. However, recent scientific research has revealed that 2,2,6-trimethyloctane has potential applications in the field of medicine and biochemistry.
Aplicaciones Científicas De Investigación
1. Parasiticidal Applications
A study by Deepika et al. (2011) explored the acaricidal and larvicidal properties of a compound related to 2,2,6-Trimethyloctane. They found that this compound exhibited significant parasiticidal effects against various larvae, demonstrating its potential use in managing parasitic infestations.
2. Chromatographic Applications
Wenclawiak et al. (1985) investigated the use of derivatives of 2,2,6-Trimethyloctane in chromatographic separations of metal chelates, highlighting its potential in analytical chemistry for separating complex mixtures (Wenclawiak et al., 1985).
3. Radiation Physics and Medical Imaging
Chiari et al. (2014) discussed the application of a related hydrocarbon, 2,2,4-Trimethylpentane, in radiation physics and medical imaging. This demonstrates the broader scope of trimethylated hydrocarbons in technological applications relevant to health and safety (Chiari et al., 2014).
4. Catalysis in Alkylation Reactions
Liu et al. (2008) researched the catalytic use of ionic liquids for alkylation reactions involving isobutane and 2-butene, where trimethylpentane was a major product. This indicates the role of trimethylated compounds in facilitating important chemical reactions (Liu et al., 2008).
5. Combustion Properties in Synthetic Fuels
The study of combustion properties of trimethylated hydrocarbons like 2,6,10-trimethyl dodecane by Won et al. (2014) suggests the potential of 2,2,6-Trimethyloctane in synthetic fuel applications. Understanding these properties is crucial for developing efficient and cleaner burning fuels (Won et al., 2014).
6. Synthesis of Antimalarial and Antileishmanial Agents
Nakamura et al. (2013) conducted a synthesis study of compounds structurally similar to 2,2,6-Trimethyloctane, aiming at developing treatments for malaria and leishmaniasis. This showcases the medical and pharmaceutical relevance of trimethylated compounds (Nakamura et al., 2013).
7. Environmental Fate and Biodegradation
The work of Solano-Serena et al. (2004) on the biodegradation of isooctane, a compound related to 2,2,6-Trimethyloctane, provides insights into the environmental impact and degradation pathways of such hydrocarbons (Solano-Serena et al., 2004).
8. Anti-Knock Additives in Fuel
The chemical kinetic study of triptane (a related compound) as an anti-knock additive by Atef et al. (2019) implies the potential use of 2,2,6-Trimethyloctane in enhancing fuel efficiency and performance (Atef et al., 2019).
Propiedades
IUPAC Name |
2,2,6-trimethyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-6-10(2)8-7-9-11(3,4)5/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHFQKVSFKHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334819 | |
| Record name | 2,2,6-Trimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62016-28-8 | |
| Record name | 2,2,6-Trimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, diethyl ester](/img/structure/B3054733.png)

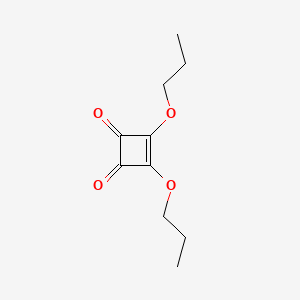
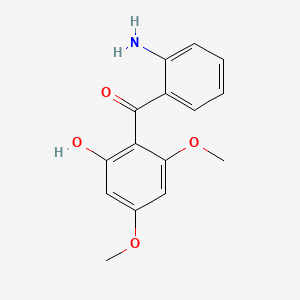
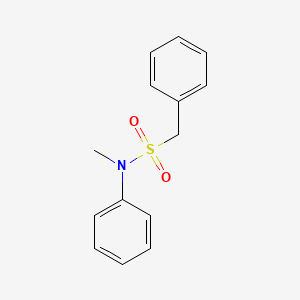

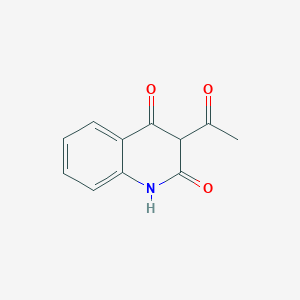
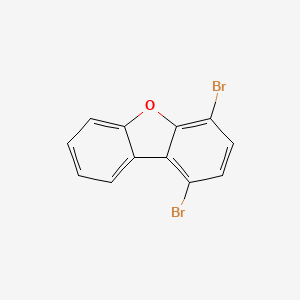

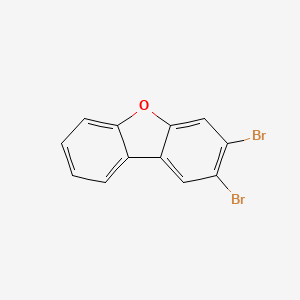
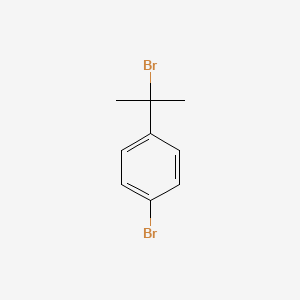
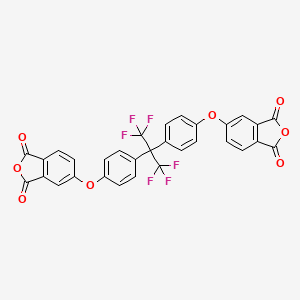
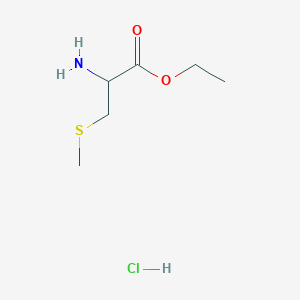
![6-(Bromomethyl)benzo[b]thiophene](/img/structure/B3054752.png)